N-Acetylneuraminic Acid Tetramer alpha(2-8)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

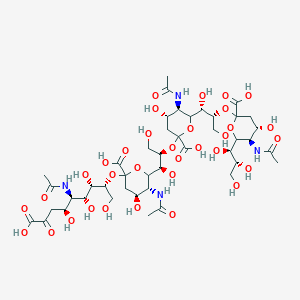

N-Acetylneuraminic acid tetramer alpha(2-8) (NANA-α2-8) is a tetrameric form of N-acetylneuraminic acid (NANA) which is a sialic acid found in mammalian cells. It is an important component of glycoproteins and glycolipids, and plays a vital role in the development of cell-cell interactions, cell adhesion and signal transduction. NANA-α2-8 is a special form of NANA, as it is a tetrameric form of the acid. It is formed by the condensation of four molecules of NANA and is found in a variety of glycoproteins and glycolipids.

科学的研究の応用

Enzymology and Metabolic Pathways

- N-Acetylneuraminic Acid Metabolism : The three-dimensional structure of N-acetylneuraminate lyase from Escherichia coli reveals its role in the cleavage of N-acetylneuraminic acid to form pyruvate and N-acetyl-D-mannosamine. This enzyme is crucial for the regulation of sialic acid metabolism in bacteria and its reverse reaction is utilized for the synthesis of sialic acid and its derivatives (Izard et al., 1994).

Glycobiology and Molecular Recognition

- Polysialylation and Glycoproteins : Studies on the occurrence of poly(alpha2,8-deaminoneuraminic acid) in mammalian tissues highlight the widespread and developmentally regulated expression of homopolymers of alpha2,8-linked N-acetylneuraminic acid on selected proteins, indicating its distinctive role among polysialic acids and suggesting a general function of the poly(alpha2,8-KDN)-bearing glycoproteins (Ziak et al., 1996).

Molecular Dynamics and Quantum Mechanical Calculations

- Molecular Dynamics Simulation : Molecular dynamics simulation and quantum mechanical calculations on α-D-N-acetylneuraminic acid provide insights into the three-dimensional structure and conformation of α-Neu5Ac in biological environments, highlighting the significance of water-mediated hydrogen bonds in stabilizing its conformation (Priyadarzini et al., 2012).

Sialic Acid Synthesis and Analysis

- Synthesis of Sialic Acid Derivatives : Research into the synthesis and biological properties of N‐Acetyl‐4‐deoxy‐D‐neuraminic Acid reveals methods for transforming N-acetylneuraminic acid into various derivatives, offering insights into biochemical activities and potential applications in drug design (Hagedorn & Brossmer, 1986).

High-Resolution Spectroscopy and Structural Analysis

- NMR Spectroscopy of Sialic Acids : High-resolution 1H-NMR spectroscopy studies on free and glycosidically linked O-acetylated sialic acids demonstrate the power of NMR for determining the number and position of O-acetyl substituents in sialic acid residues, crucial for the structural analysis of carbohydrate chains derived from glycoconjugates (Haverkamp et al., 1982).

特性

IUPAC Name |

(4S,5R)-5-acetamido-2-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70N4O33/c1-13(53)45-26(17(57)5-18(58)38(68)69)34(67)31(64)23(10-50)76-42(39(70)71)7-20(60)28(47-15(3)55)36(80-42)33(66)25(12-52)78-44(41(74)75)8-21(61)29(48-16(4)56)37(81-44)32(65)24(11-51)77-43(40(72)73)6-19(59)27(46-14(2)54)35(79-43)30(63)22(62)9-49/h17,19-37,49-52,57,59-67H,5-12H2,1-4H3,(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,68,69)(H,70,71)(H,72,73)(H,74,75)/t17-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35?,36?,37?,42?,43?,44?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRLGFGDWUSYIF-ADZPKJRYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C3C(C(CC(O3)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H](C2[C@@H]([C@H](CC(O2)(C(=O)O)O[C@H](CO)[C@H](C3[C@@H]([C@H](CC(O3)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70N4O33 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1183.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylneuraminic Acid Tetramer alpha(2-8) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one](/img/structure/B2741906.png)

![1-[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741907.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2741919.png)

![2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one](/img/structure/B2741920.png)

![N-(2,4-dichlorophenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2741921.png)

![N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2741924.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2741925.png)